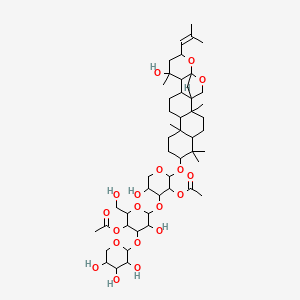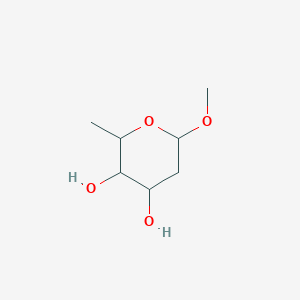
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzofuran dione moiety and a prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate typically involves a multi-step process. One common method is the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran dione structure . The reaction conditions often include room temperature and solvent-free conditions for the Diels-Alder reaction, and the use of mixed-sulfonic carboxylic anhydrides in methanesulfonic acid for the dehydration step .
Industrial Production Methods
Industrial production of this compound can be achieved through the vapor phase oxidation of o-xylene and naphthalene . This method is widely used due to its efficiency and scalability. The process involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives, which have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in creating new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-Benzofuran-1,3-dione,2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- 2-Benzofuran-1,3-dione,furan-2,5-dione,2-(2-hydroxyethoxy)ethanol
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
53452-54-3 |
|---|---|
Molekularformel |
C18H18O8 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O5.C8H4O3/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2;9-7-5-3-1-2-4-6(5)8(10)11-7/h3-4H,1-2,5-8H2;1-4H |
InChI-Schlüssel |
WDBWDPYJZKLDTL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOCCOC(=O)C=C.C1=CC=C2C(=C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)



![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)


![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
